

3-Methylpyrazole chemical formula and molecular weight

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Compound of Interest

Compound Name: 3-Methylpyrazole

Cat. No.: B028129

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An In-depth Technical Guide to 3-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Methylpyrazole**, a versatile heterocyclic organic compound. It covers its fundamental chemical properties, synthesis, and key applications, with a focus on its relevance in research and pharmaceutical development.

Core Chemical Identity

- Chemical Formula: C₄H₆N₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 82.10 g/mol [\[1\]](#)[\[6\]](#)

3-Methylpyrazole, also known as 3-MP, is an aromatic heterocyclic compound featuring a five-membered pyrazole ring with a methyl group at the C3 position.[\[2\]](#) It exists as a colorless to pale yellow liquid at room temperature and is soluble in water.[\[2\]](#) The presence of two adjacent nitrogen atoms and the methyl group confers specific steric and electronic properties, making it a valuable building block in synthetic chemistry.[\[2\]](#)

Quantitative Data Summary

The following table summarizes key quantitative physicochemical and toxicological data for **3-Methylpyrazole** for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ N ₂	[1] [2] [3]
Molecular Weight	82.10 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2] [7]
Melting Point	36.5 °C	[1] [7]
Boiling Point	204 °C (lit.)	[7]
Density	1.02 g/mL at 25 °C (lit.)	[7]
Refractive Index	n _{20/D} 1.495 (lit.)	[7]
Water Solubility	Miscible	[7]
pKa	14.56 ± 0.10 (Predicted)	[7]
Acute Toxicity (LC50)	719 mg/m ³ (rat)	[1]

Applications in Research and Development

3-Methylpyrazole serves as a versatile precursor and active agent in various scientific domains.

1. Pharmaceutical Synthesis: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[\[8\]](#) **3-Methylpyrazole** is a crucial starting material for the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[\[2\]](#)[\[9\]](#) Its derivatives are being explored for a wide range of therapeutic targets, including cancer, inflammation, and neurodegenerative diseases.[\[8\]](#)[\[9\]](#)[\[10\]](#)

2. Enzyme Inhibition Studies: **3-Methylpyrazole** and its isomers are known inhibitors of alcohol dehydrogenase (ADH), the primary enzyme responsible for metabolizing ethanol.[\[11\]](#)[\[12\]](#)[\[13\]](#) Although 4-methylpyrazole (fomepizole) is the potent inhibitor used clinically, **3-methylpyrazole** is often used in comparative and mechanistic studies of ADH activity.[\[12\]](#)[\[13\]](#)[\[14\]](#)

3. Agricultural Chemistry: In agriculture, **3-Methylpyrazole** is utilized as a nitrification inhibitor. [3][7] It slows the bacterial conversion of ammonium (NH_4^+) to nitrate (NO_3^-) in the soil.[15] This action enhances the efficiency of nitrogen fertilizers by reducing the leaching of nitrate into groundwater and decreasing the emission of nitrous oxide (N_2O), a potent greenhouse gas.[15] [16]

Experimental Protocols

Detailed methodologies for key experiments involving **3-Methylpyrazole** are provided below.

Protocol 1: Synthesis of 3-Methylpyrazole via Cyclocondensation

This protocol is based on the general Paal-Knorr synthesis, a common method for creating pyrazoles.[2] A specific example involves the reaction of 2-butene-1,4-diol with hydrazine in the presence of an acid catalyst.[17]

Materials:

- Hydrazine hydrate
- 2-Butene-1,4-diol
- Sulfuric acid (80%)
- Sodium iodide
- Sodium hydroxide solution (25%)
- 1,2-Dichloroethane
- Anhydrous sodium sulfate
- Round-bottomed flask, dropping funnel, condenser, distillation apparatus, separatory funnel

Procedure:

- Prepare a solution of 0.5 g of sodium iodide in 539.0 g of 80% strength sulfuric acid in a round-bottomed flask and heat to 120°C.[17]
- Prepare a mixture of 100 g (2 mol) of hydrazine hydrate, 193.6 g (2.2 mol) of 2-butene-1,4-diol, and 1.5 g of sodium iodide.[17]
- Add the hydrazine/diol mixture dropwise to the hot sulfuric acid solution over 90 minutes.[17]
- After approximately 70 minutes from the start of the addition, begin to remove water from the reaction by distillation, gradually increasing the temperature of the reaction mixture to 155°C. [17]
- Once the addition is complete, continue stirring the mixture at 155°C for an additional 30 minutes.[17]
- Cool the reaction mixture to 70°C and carefully neutralize it with 775 g of 25% strength sodium hydroxide solution.[17]
- Transfer the neutralized mixture to a separatory funnel and extract the product with 1,2-dichloroethane.[17]
- Combine the organic extracts and dry them over anhydrous sodium sulfate.[17]
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a brown oil.[17]
- Purify the crude **3-Methylpyrazole** by vacuum distillation to yield a colorless liquid.[17]

Protocol 2: In Vitro Assay for Alcohol Dehydrogenase (ADH) Inhibition

This protocol outlines a general spectrophotometric method to assess the inhibitory effect of **3-Methylpyrazole** on ADH activity.

Materials:

- Human or equine liver alcohol dehydrogenase (commercially available)

- NAD⁺ (β -Nicotinamide adenine dinucleotide)
- Ethanol (substrate)
- **3-Methylpyrazole** (inhibitor)
- Sodium phosphate buffer (0.15 M, pH 7.4)
- Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm
- Cuvettes

Procedure:

- Prepare Reagent Solutions:
 - Prepare a stock solution of ADH in phosphate buffer.
 - Prepare stock solutions of NAD⁺ (e.g., 350 μ M), ethanol (e.g., 5 mM), and **3-Methylpyrazole** at various concentrations in phosphate buffer.[18]
- Assay Mixture Preparation:
 - In a cuvette, combine the phosphate buffer, NAD⁺ solution, and the ADH enzyme solution.
 - For the inhibition assay, add a specific concentration of the **3-Methylpyrazole** solution to the cuvette. For the control (uninhibited reaction), add an equivalent volume of buffer.
 - Mix gently and incubate the mixture for a few minutes at a controlled temperature (e.g., 23°C or 37°C).[12][18]
- Initiate Reaction and Measurement:
 - Initiate the enzymatic reaction by adding the ethanol substrate to the cuvette.
 - Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[18]

- Record the absorbance change over time (e.g., for 3-5 minutes) to determine the initial reaction velocity (rate).
- Data Analysis:
 - Calculate the rate of reaction for both the control and the inhibited samples.
 - Determine the percentage of inhibition for each concentration of **3-Methylpyrazole** using the formula: % Inhibition = $[(\text{Rate_control} - \text{Rate_inhibited}) / \text{Rate_control}] * 100$.
 - To determine the inhibition constant (Ki), repeat the experiment with varying concentrations of both the substrate (ethanol) and the inhibitor (**3-Methylpyrazole**) and analyze the data using double reciprocal plots (e.g., Lineweaver-Burk or Dixon plots).[\[18\]](#)

Visualizations: Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes involving **3-Methylpyrazole**.

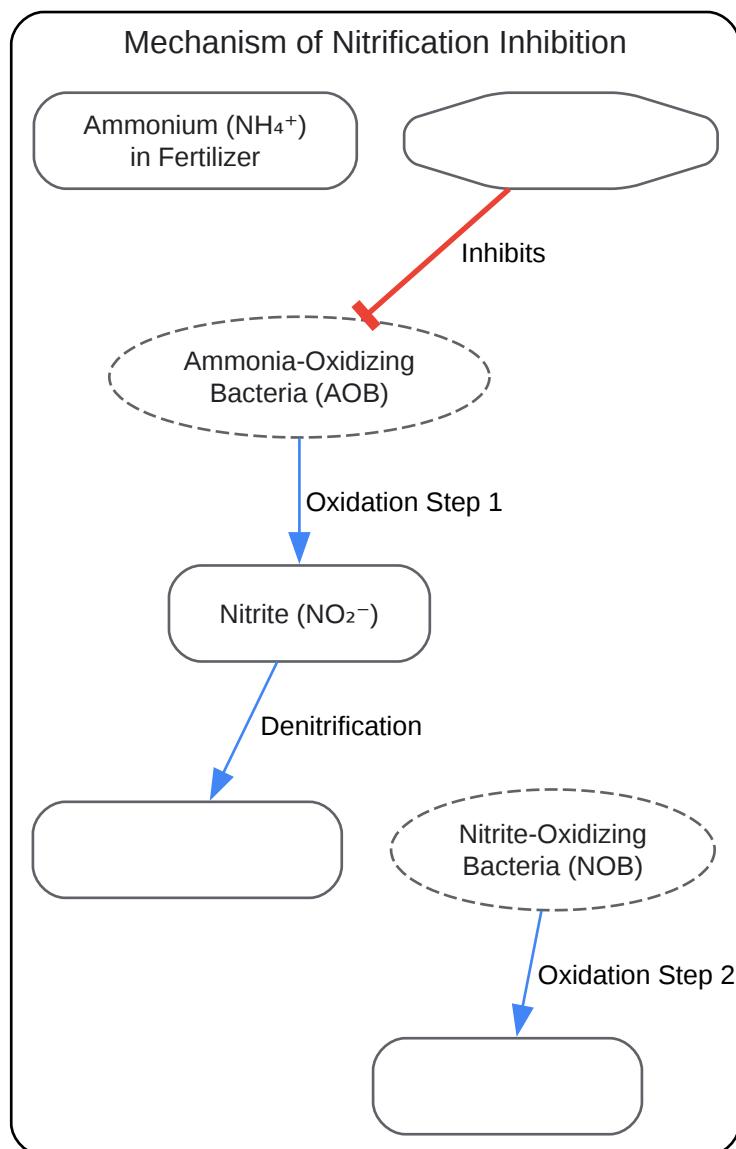
Synthesis Workflow: 3-Methylpyrazole

Hydrazine Hydrate +
2-Butene-1,4-diol

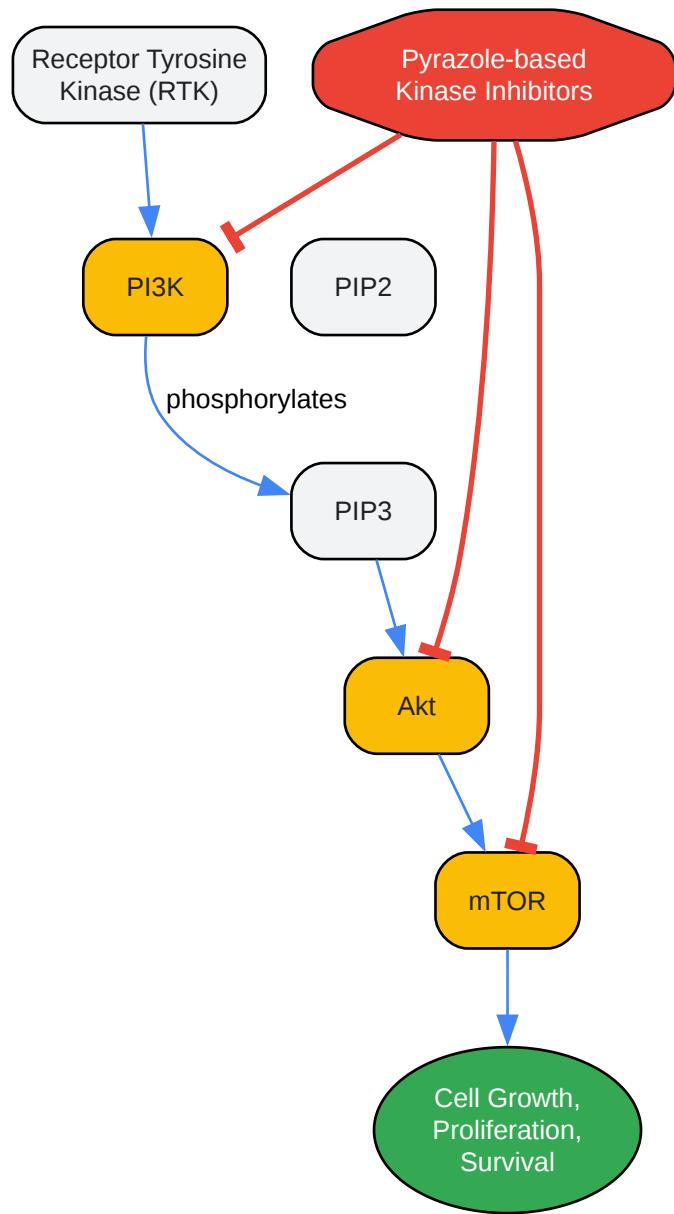
Add dropwise

 H_2SO_4 / NaI
(120-155°C)Cyclocondensation
ReactionNeutralization
(NaOH)Extraction
(Organic Solvent)Purification
(Vacuum Distillation)

3-Methylpyrazole



Relevance of Pyrazole Scaffold to the PI3K/Akt/mTOR Signaling Pathway

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